4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through various methods, including trifluoromethylation reactions.
Coupling Reaction: The pyridine derivative is then coupled with a benzenesulfonamide derivative using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drug molecules due to its unique chemical properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol: This compound shares a similar structure but has a hydroxyl group instead of a sulfonamide group.
4-Amino-2-(trifluoromethyl)pyridine: Another related compound with an amino group attached to the pyridine ring.
Uniqueness
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is unique due to its combination of a trifluoromethyl group and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-1-6-11(17-7-8)20-9-2-4-10(5-3-9)21(16,18)19/h1-7H,(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKWABVZPQPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193051 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874839-04-0 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874839-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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